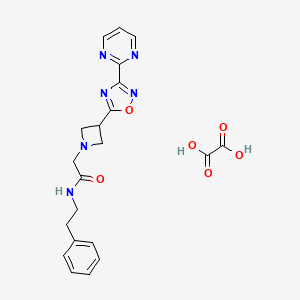

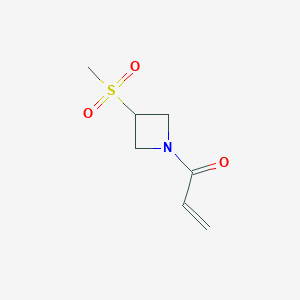

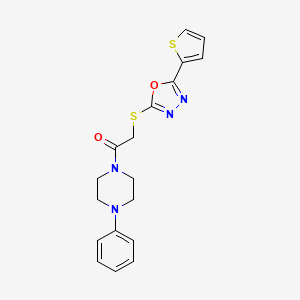

![molecular formula C23H14Cl2N4O2 B2506275 2-(3-氯-2-甲基苯基)-4-[3-(3-氯苯基)-1,2,4-噁二唑-5-基]-1(2H)-邻苯二酮 CAS No. 478045-84-0](/img/structure/B2506275.png)

2-(3-氯-2-甲基苯基)-4-[3-(3-氯苯基)-1,2,4-噁二唑-5-基]-1(2H)-邻苯二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related phthalazinone derivatives typically begins with a precursor such as methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which can be obtained from phthalic anhydride . The precursor is then further modified to introduce various substituents, including oxadiazole rings, which are known for their biological relevance. The synthesis process involves multiple steps, including nucleophilic substitution and cyclization reactions, to achieve the desired phthalazinone scaffolds .

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives is characterized by spectral data, which includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . These techniques help in confirming the presence of various functional groups and the overall molecular framework. The presence of chloro- and nitro-substituted benzoic acid moieties in some phthalazinone compounds leads to the formation of hydrogen-bonded structures, which can significantly influence the compound's properties and interactions .

Chemical Reactions Analysis

Phthalazinone derivatives can undergo various chemical reactions, including condensation with secondary amines and formaldehyde to yield N-Mannich bases, or reaction with acrylonitrile to afford cyanoethylated products . These reactions allow for further functionalization of the phthalazinone core, potentially modifying the compound's biological activity. Additionally, cycloaddition reactions with thioester and thioketone dipolarophiles can lead to the formation of thiazolophthalazines, which are another class of biologically interesting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazinone derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the core structure. The introduction of oxadiazole rings and chlorinated phenyl groups can affect these properties, potentially enhancing the compound's biological activity. The antimicrobial studies of some new phthalazine derivatives have shown that these compounds possess significant activity against various bacteria and fungi strains . Furthermore, novel phthalazine scaffolds linked to oxadiazoles and triazoles have been evaluated for their anticancer activity, with some compounds exhibiting excellent activity against cancer cell lines .

科学研究应用

抗微生物特性

2-(3-氯-2-甲基苯基)-4-[3-(3-氯苯基)-1,2,4-噁二唑-5-基]-1(2H)-邻苯二酮及其衍生物已被广泛研究其抗微生物特性。这些化合物显示出对各种细菌和真菌菌株的显著活性。例如,合成的衍生物被发现对细菌如枯草芽孢杆菌和真菌如白念珠菌和副念珠菌具有活性(Önkol等,2008)。类似的研究加强了这些化合物对一系列微生物的抗微生物潜力(El-Hashash et al., 2012)。

物理化学和材料应用

该化合物及其衍生物表现出卓越的物理化学性质,使它们适用于各种材料科学应用。例如,合成的衍生物具有出色的成膜性能和在极性非质子溶剂中的溶解性。这种特性对于制备用于燃料电池中的质子交换膜(PEMs)等材料至关重要。一项研究详细介绍了含有邻苯二酮和噁二唑基团的磺化聚芳醚PEMs的合成,展示了它们良好的成膜性能和显著的质子传导性能(Jin & Zhu, 2018)。

抗癌活性

最近的研究还探索了邻苯二酮衍生物的抗癌潜力。从相关化合物出发合成了一系列取代苯甲酰胺,这些合成的化合物对各种癌细胞系表现出中等至优异的抗癌活性,其中一些衍生物显示出比参考药物更高的活性(Ravinaik et al., 2021)。

未来方向

属性

IUPAC Name |

2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14Cl2N4O2/c1-13-18(25)10-5-11-19(13)29-23(30)17-9-3-2-8-16(17)20(27-29)22-26-21(28-31-22)14-6-4-7-15(24)12-14/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJFPQLADOKZON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

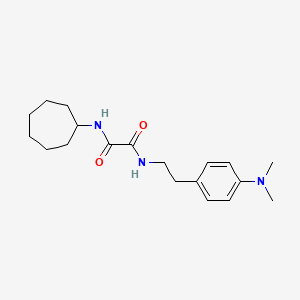

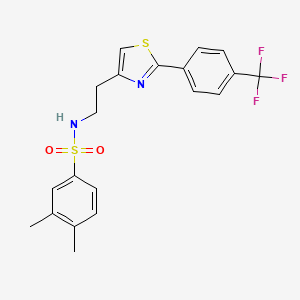

![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2506199.png)

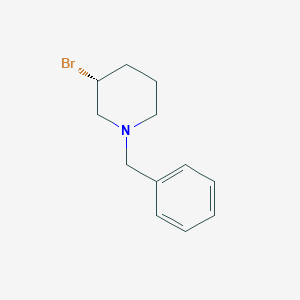

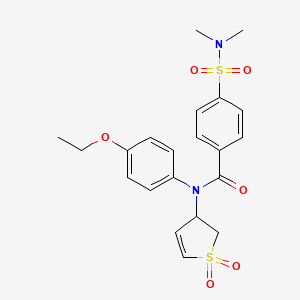

![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2506207.png)

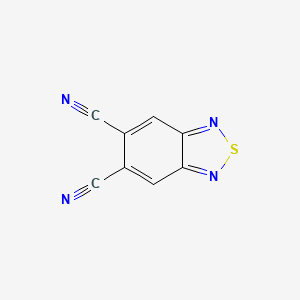

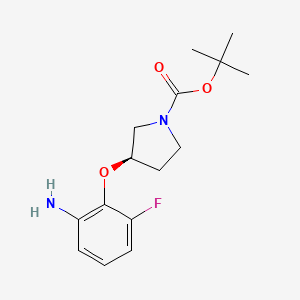

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2506209.png)

![N-(cyanomethyl)-3,4'-difluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2506215.png)